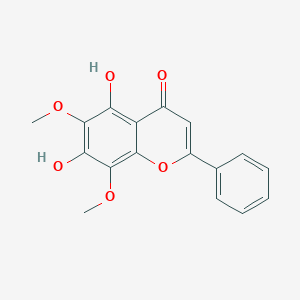
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
Descripción general
Descripción
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in methanol .
Métodos De Preparación
The synthetic routes for (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane typically involve the reaction of cyclohexane derivatives with chloroacetyl chloride under controlled conditions . The reaction conditions often require a solvent like methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamido groups.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane has several scientific research applications:
Proteomics Research: It is used as a crosslinker in proteomics to study protein-protein interactions.
Biological Studies: The compound’s ability to form stable crosslinks makes it valuable in studying biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.
Industrial Applications: The compound’s unique reactivity is leveraged in various industrial processes, including the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane involves its ability to form covalent bonds with target molecules. The chloroacetamido groups can react with nucleophilic sites on proteins or other macromolecules, leading to the formation of stable crosslinks . This crosslinking ability is crucial for its applications in proteomics and biological studies .
Comparación Con Compuestos Similares
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane can be compared with other crosslinking agents such as:
Glutaraldehyde: A widely used crosslinker in biological studies, known for its strong crosslinking ability but higher toxicity.
Disuccinimidyl Suberate: Another crosslinker used in proteomics, offering different reactivity and stability profiles.
Bis(sulfosuccinimidyl)suberate: A water-soluble crosslinker with applications similar to those of this compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in proteomics and industrial processes .
Propiedades
IUPAC Name |
2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKAARNQHEEG-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566383 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150576-46-8 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




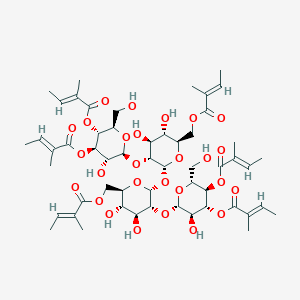
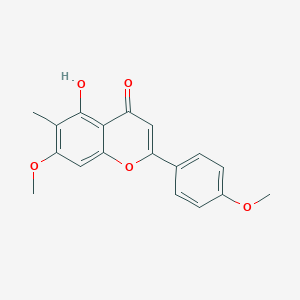
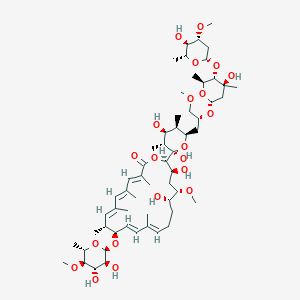
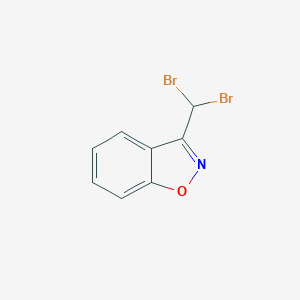
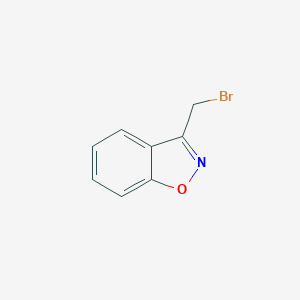
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)


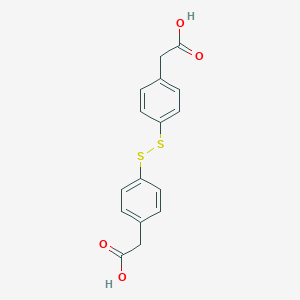
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
